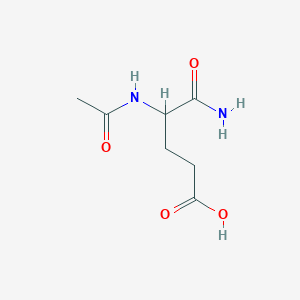
Ac-Isogln-OH;Ac-L-isoglutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-l-isoglutamine is a derivative of glutamine, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-l-isoglutamine can be synthesized through several methods. One common approach involves the acetylation of l-isoglutamine. The process typically includes the following steps:
Starting Material: L-isoglutamine is used as the starting material.
Acetylation: The acetylation reaction is carried out using acetic anhydride in the presence of a base such as pyridine.
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of n-acetyl-l-isoglutamine often involves large-scale acetylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-l-isoglutamine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce l-isoglutamine and acetic acid.
Oxidation: Oxidative reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water or aqueous solutions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products Formed
Hydrolysis: L-isoglutamine and acetic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-acetyl-l-isoglutamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential as an immunomodulatory agent and its use in drug formulations.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of n-acetyl-l-isoglutamine involves its interaction with specific molecular targets and pathways:
Immune Response: It activates immune cells by binding to receptors on their surface, leading to the production of cytokines and other signaling molecules.
Metabolic Pathways: Participates in metabolic pathways that regulate energy production and cellular homeostasis.
Comparison with Similar Compounds
N-acetyl-l-isoglutamine can be compared with other similar compounds such as:
N-acetyl-l-glutamine: Similar in structure but differs in the position of the acetyl group.
L-isoglutamine: The non-acetylated form of the compound.
N-acetyl-l-alanine: Another acetylated amino acid with different biological properties.
Uniqueness
N-acetyl-l-isoglutamine is unique due to its specific acetylation pattern, which influences its biological activity and potential applications. Its ability to modulate the immune response and participate in various metabolic pathways sets it apart from other similar compounds.
Properties
IUPAC Name |
4-acetamido-5-amino-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(7(8)13)2-3-6(11)12/h5H,2-3H2,1H3,(H2,8,13)(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFUMUJQGCBVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl] 9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13384587.png)
![4-[[1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B13384594.png)
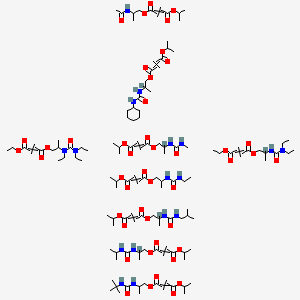

![(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13384608.png)
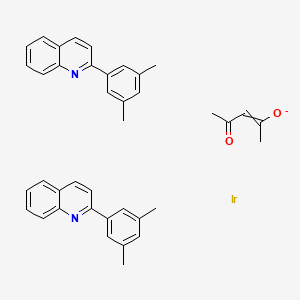


![3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B13384627.png)
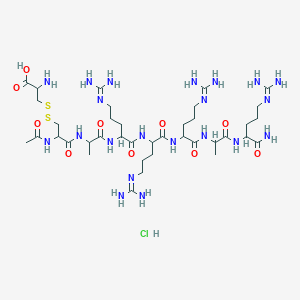
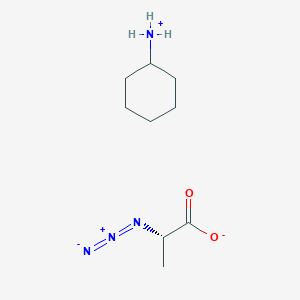

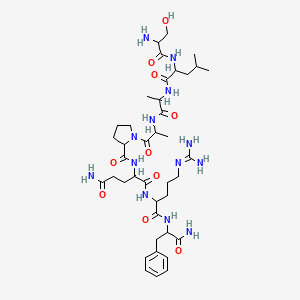
![N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine](/img/structure/B13384671.png)
